molecular formula C11H14N2 B156963 1-Isopropyl-3-methyl-1H-indazole CAS No. 128364-68-1

1-Isopropyl-3-methyl-1H-indazole

Cat. No. B156963
M. Wt: 174.24 g/mol
InChI Key: HRWRZTRAMWAQMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-3-methyl-1H-indazole (IMI) is a chemical compound that belongs to the indazole family. It is a heterocyclic organic compound that has gained significant attention in the scientific community due to its diverse biological and pharmacological activities. IMI has been extensively studied for its potential applications in drug discovery and development.

Mechanism Of Action

The exact mechanism of action of 1-Isopropyl-3-methyl-1H-indazole is not yet fully understood. However, it has been suggested that 1-Isopropyl-3-methyl-1H-indazole exerts its biological and pharmacological effects by modulating various signaling pathways and molecular targets, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway.

Biochemical And Physiological Effects

1-Isopropyl-3-methyl-1H-indazole has been shown to possess various biochemical and physiological effects. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-Isopropyl-3-methyl-1H-indazole has also been shown to possess antiviral activity against HIV-1 and HCV. Additionally, 1-Isopropyl-3-methyl-1H-indazole has been found to possess potent anti-inflammatory activity, which makes it a potential candidate for the treatment of various inflammatory diseases.

Advantages And Limitations For Lab Experiments

1-Isopropyl-3-methyl-1H-indazole has several advantages as a potential drug candidate. It exhibits potent biological and pharmacological activities, and it can be easily synthesized using various methods. However, there are also some limitations associated with 1-Isopropyl-3-methyl-1H-indazole. It has poor solubility in water, which can limit its bioavailability. Additionally, 1-Isopropyl-3-methyl-1H-indazole has not yet been extensively studied for its potential toxicity and side effects.

Future Directions

There are several future directions for the research and development of 1-Isopropyl-3-methyl-1H-indazole. One potential direction is to further investigate its antitumor activity and its potential use in cancer therapy. Another potential direction is to explore its neuroprotective properties and its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the potential toxicity and side effects of 1-Isopropyl-3-methyl-1H-indazole. Overall, 1-Isopropyl-3-methyl-1H-indazole has shown great promise as a potential drug candidate, and further research is needed to fully understand its biological and pharmacological properties.

Synthesis Methods

The synthesis of 1-Isopropyl-3-methyl-1H-indazole can be achieved through various methods, including cyclization of 1-methyl-2-(1-propynyl)benzene with hydrazine hydrate, cyclization of 2-(1-propynyl)aniline with methylhydrazine, and cyclization of 2-(1-propynyl)aniline with hydrazine hydrate. The most commonly used method for synthesizing 1-Isopropyl-3-methyl-1H-indazole is the cyclization of 2-(1-propynyl)aniline with hydrazine hydrate, which yields high purity and yield.

Scientific Research Applications

1-Isopropyl-3-methyl-1H-indazole has been widely studied for its potential applications in drug discovery and development. It has been found to exhibit various biological and pharmacological activities, including antitumor, antiviral, and anti-inflammatory activities. 1-Isopropyl-3-methyl-1H-indazole has also been shown to possess potent antioxidant and neuroprotective properties.

properties

CAS RN

128364-68-1

Product Name

1-Isopropyl-3-methyl-1H-indazole

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

3-methyl-1-propan-2-ylindazole

InChI

InChI=1S/C11H14N2/c1-8(2)13-11-7-5-4-6-10(11)9(3)12-13/h4-8H,1-3H3

InChI Key

HRWRZTRAMWAQMK-UHFFFAOYSA-N

SMILES

CC1=NN(C2=CC=CC=C12)C(C)C

Canonical SMILES

CC1=NN(C2=CC=CC=C12)C(C)C

synonyms

1H-Indazole,3-methyl-1-(1-methylethyl)-(9CI)

Origin of Product

United States

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